2-(4-Fluorophenyl)aniline is an organic compound characterized by the presence of a fluorophenyl group attached to the aniline structure. Its molecular formula is and it features a fluorine atom substituted at the para position of the phenyl ring. This compound is notable for its potential applications in medicinal chemistry, materials science, and as a precursor for various chemical syntheses.
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Research indicates that 2-(4-Fluorophenyl)aniline exhibits various biological activities. Compounds with similar structures have shown potential as:
These activities are attributed to the compound's ability to interact with enzymes and receptors in biological systems.
The synthesis of 2-(4-Fluorophenyl)aniline typically involves several steps:
These methods yield 2-(4-Fluorophenyl)aniline efficiently, making it accessible for further chemical modifications.
2-(4-Fluorophenyl)aniline has diverse applications across various fields:
Studies on 2-(4-Fluorophenyl)aniline have focused on its interactions with biological targets:
These interactions underscore its significance in drug design and development.
Several compounds share structural similarities with 2-(4-Fluorophenyl)aniline. Here are some notable examples:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 4-Fluoroaniline | Lacks the additional phenyl group | Simpler structure; primarily used as a building block in synthesis. |
| 4-Fluorobenzylamine | Contains a benzyl group instead | Lacks the aniline structure; used in different synthetic routes. |
| 4-Fluorotoluene | Lacks the amino group | Used mainly in polymer chemistry; simpler reactivity profile. |
| 4-Fluoro-2-nitroaniline | Contains a nitro group | More reactive due to the electron-withdrawing nitro group; used in different applications. |
2-(4-Fluorophenyl)aniline is unique due to its combination of both fluorophenyl and aniline functionalities, which confer distinct chemical and biological properties. This dual functionality enhances its versatility in applications ranging from pharmaceuticals to advanced materials, making it a valuable compound for both research and industrial purposes.
The chemical formula of 2-(4-Fluorophenyl)aniline is C₁₂H₁₀FN, representing a molecular composition of twelve carbon atoms, ten hydrogen atoms, one fluorine atom, and one nitrogen atom [6] [2]. The calculated molecular weight is 187.21 grams per mole, which matches experimental determinations reported in chemical databases [6] [7].
| Property | Value |
|---|---|
| Chemical Formula | C₁₂H₁₀FN |
| Molecular Weight | 187.21 g/mol |
| Exact Mass | 187.08000 |
| Elemental Composition | C: 77.00%, H: 5.38%, F: 10.15%, N: 7.48% |
2-(4-Fluorophenyl)aniline exists within a family of fluorinated biphenyl amine isomers that differ in the positioning of both the fluorine substituent and the amine group [1] [2]. The compound can be distinguished from its structural isomers including 4-(4-fluorophenyl)aniline (para-substituted, Chemical Abstracts Service number 324-93-6) [2] and 3-(4-fluorophenyl)aniline (meta-substituted) .
A closely related difluorinated compound, 4-fluoro-2-(4-fluorophenyl)aniline (Chemical Abstracts Service number 188731-35-3), contains an additional fluorine substituent and exhibits the molecular formula C₁₂H₉F₂N [1]. This compound demonstrates how fluorine substitution patterns can create distinct chemical entities with varying properties while maintaining the core biphenyl amine structure [9].
The structural relationship extends to the N-(4-fluorophenyl)aniline isomer (Chemical Abstracts Service number 330-83-6), where the fluorophenyl group is connected through the nitrogen atom rather than directly to the benzene ring carbon [10] [6]. This fundamental structural difference results in distinct chemical and physical properties despite sharing the same molecular formula.
2-(4-Fluorophenyl)aniline typically exists as a solid at room temperature, consistent with the physical state observed for related fluorinated diphenylamine compounds [6]. Comparative data from structurally similar compounds suggest that the material exhibits crystalline characteristics, with the specific appearance varying depending on purity and crystallization conditions [11].
The related compound N-(4-fluorophenyl)aniline appears as a light yellow to brown powder or crystalline solid with a melting point range of 36.0 to 40.0 degrees Celsius [6]. While direct physical appearance data for 2-(4-Fluorophenyl)aniline remains limited in the literature, the structural similarities suggest comparable solid-state characteristics.
The solubility characteristics of 2-(4-Fluorophenyl)aniline are influenced by its biphenyl structure and the presence of both the amine functional group and fluorine substituent [6]. Related fluorinated aniline compounds demonstrate limited water solubility due to their aromatic nature, while showing enhanced solubility in organic solvents [12].
The structurally similar N-(4-fluorophenyl)aniline exhibits solubility in toluene, indicating that 2-(4-Fluorophenyl)aniline likely demonstrates comparable behavior in aromatic solvents [6]. The presence of the amine group provides potential for hydrogen bonding interactions, which may influence solubility patterns in protic solvents compared to purely hydrocarbon systems.
Thermodynamic data for 2-(4-Fluorophenyl)aniline remains limited in the current literature, though related fluorinated biphenyl compounds provide insight into expected thermal behavior [13]. The melting point of the structurally related 4'-fluoro[1,1'-biphenyl]-4-amine is reported as 49.8 degrees Celsius, suggesting that 2-(4-Fluorophenyl)aniline likely exhibits similar thermal transition temperatures [2].
The presence of fluorine substituents typically influences thermal stability and phase transition temperatures in aromatic compounds [14]. Comparative analysis with difluoroaniline compounds indicates that fluorinated anilines generally exhibit higher boiling points and enhanced thermal stability compared to their non-fluorinated counterparts [14].
Nuclear Magnetic Resonance spectroscopic analysis of fluorinated biphenyl amine compounds reveals characteristic spectral patterns that reflect the electronic environment and molecular structure [4]. Proton Nuclear Magnetic Resonance spectra typically display distinct aromatic proton signals in the 7.0-8.0 parts per million region, with the fluorine substituent influencing the chemical shifts of neighboring protons through electronic effects [15].
For related fluorinated diphenylamine compounds, Fluorine-19 Nuclear Magnetic Resonance spectroscopy provides valuable structural information, with chemical shifts typically appearing in the range of -110 to -120 parts per million for para-fluorinated aromatic systems [4]. The amine protons generally appear as a broad signal around 5.5-6.0 parts per million, often showing exchange behavior with deuterium oxide .
Carbon-13 Nuclear Magnetic Resonance analysis reveals characteristic signals for the aromatic carbons, with the carbon bearing the fluorine substituent typically appearing at significantly different chemical shifts due to the strong electron-withdrawing effect of fluorine [4]. The quaternary carbon connecting the two aromatic rings provides a distinctive signal that confirms the biphenyl connectivity.
Infrared spectroscopic analysis of fluorinated aniline compounds provides characteristic absorption bands that identify key functional groups and structural features [15]. The primary amine group typically exhibits two distinct stretching vibrations around 3300-3500 wavenumbers, corresponding to symmetric and asymmetric nitrogen-hydrogen stretching modes [15].
Aromatic carbon-carbon stretching vibrations appear in the 1450-1600 wavenumber region, while carbon-fluorine stretching typically occurs around 1000-1300 wavenumbers, depending on the specific substitution pattern [15]. The fingerprint region below 1500 wavenumbers contains multiple bands characteristic of the specific substitution pattern and aromatic ring system.
Mass spectrometric analysis of 2-(4-Fluorophenyl)aniline produces a molecular ion peak at mass-to-charge ratio 187, corresponding to the intact molecular structure [10]. Fragmentation patterns typically involve loss of the amine group or fluorine atom, producing characteristic daughter ions that confirm structural identity [3].
The isotopic pattern reflects the natural abundance of carbon-13 and the presence of fluorine, providing additional confirmation of molecular composition [3]. Electron impact ionization typically produces clean spectra with well-defined fragmentation patterns that are useful for structural confirmation and purity assessment.
Ultraviolet-Visible spectroscopic analysis of fluorinated biphenyl compounds reveals characteristic absorption bands associated with aromatic π-π* transitions [17]. The extended conjugation in the biphenyl system typically results in absorption maxima in the 250-300 nanometer region, with the exact position influenced by substituent effects [17].
The presence of the amine group introduces additional electronic transitions, often resulting in longer wavelength absorption bands compared to simple biphenyl systems [17]. Fluorine substitution can cause both bathochromic and hypsochromic shifts depending on the specific substitution pattern and electronic interactions within the molecule.
Crystallographic studies of related fluorinated biphenyl amine compounds provide insight into the solid-state structure and intermolecular interactions [3] [18]. Single crystal X-ray diffraction analysis typically reveals the precise molecular geometry, including bond lengths, bond angles, and dihedral angles between aromatic rings [3].
The crystal packing of fluorinated aniline compounds often involves hydrogen bonding interactions between amine groups and π-π stacking interactions between aromatic rings [3]. The presence of fluorine substituents can introduce additional intermolecular interactions, including carbon-hydrogen···fluorine contacts that influence crystal stability and physical properties [3].
The synthesis of 2-(4-fluorophenyl)aniline represents a significant challenge in synthetic organic chemistry due to the specific positioning of both the fluorine atom and the aniline moiety. This comprehensive report examines the various synthetic methodologies employed to prepare this important chemical intermediate, focusing on laboratory-scale approaches, industrial production methods, electrochemical synthesis techniques, and purification procedures.
Nucleophilic aromatic substitution (SNAr) reactions constitute one of the most fundamental approaches for synthesizing fluorinated aromatic compounds, including 2-(4-fluorophenyl)aniline [1] [2]. The mechanism involves the attack of a nucleophile on an electron-deficient aromatic ring, followed by the elimination of a leaving group [3].
The SNAr reaction typically requires electron-withdrawing groups on the aromatic ring to activate it toward nucleophilic attack [1]. For 2-(4-fluorophenyl)aniline synthesis, this methodology is particularly relevant when using fluorinated precursors. The reaction proceeds through a Meisenheimer intermediate, which is stabilized by electron-withdrawing substituents positioned ortho or para to the site of substitution [3].
Recent developments have shown that organic photoredox catalysis can enable nucleophilic aromatic substitution of unactivated fluoroarenes [1] [4]. This approach utilizes cation radical-accelerated nucleophilic aromatic substitution under mild conditions, making it operationally simple and amenable to various nucleophile classes, including amines [1]. The method demonstrates excellent functional group tolerance and provides access to fluorinated compounds that are otherwise difficult to synthesize [5].
The selectivity of SNAr reactions is dictated by arene electronics [1]. For fluorinated substrates, the directing effect of fluorine atoms plays a crucial role in determining the regioselectivity of substitution [6]. Studies have shown that ortho- and meta-fluorines facilitate nucleophilic addition inductively, while ortho- and para-fluorines can hinder addition through resonance effects [6].
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of fluorinated anilines [7] [8]. These reactions offer high yields and excellent functional group tolerance, making them particularly attractive for complex synthetic applications.
The synthesis of fluorinated anilines through palladium-catalyzed coupling of fluoroalkylamines with aryl halides has been extensively studied [7] [8]. The key challenge in these reactions lies in the electron-withdrawing nature of the fluoroalkyl group, which affects the catalytic cycle. Research has shown that weak bases such as potassium phenoxide (KOPh) are crucial for success, as stronger bases can lead to product decomposition [8].
Fluoride ion activation of organosilicon compounds has also been explored for palladium-catalyzed cross-coupling reactions [9]. This approach produces transient pentacoordinate silicates capable of transmetalation with palladium complexes, achieving high chemoselectivity and stereoselectivity [9].
The reduction of nitro compounds to amines represents one of the most classical and widely utilized transformations in organic synthesis [10] [11]. This methodology is particularly relevant for 2-(4-fluorophenyl)aniline synthesis when starting from the corresponding nitro precursors.
Traditional reduction methods include metal-based systems such as iron powder reduction and catalytic hydrogenation [12]. The iron powder method, while operationally simple, generates significant amounts of waste water and residue [12]. In contrast, catalytic hydrogenation offers higher yields and reduced waste generation but requires careful catalyst management [12].
Recent advances have introduced more sustainable approaches to nitro reduction. The use of trichlorosilane (HSiCl3) in combination with tertiary amines provides a metal-free, mild, and inexpensive procedure [10]. This method generates dichlorosilylene species in situ, which serves as the actual reducing agent [10]. The reaction can be performed under continuous-flow conditions, enhancing safety and scalability [10].
Microwave-assisted reduction using molybdenum carbonyl (Mo(CO)6) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been reported for heterocyclic and fluorine-containing nitroaromatics [13]. This method achieves complete reduction within 15 minutes under microwave irradiation, demonstrating the efficiency of modern synthetic approaches [13].
Metal-catalyzed hydrogenation represents a cornerstone methodology for the synthesis of fluorinated anilines, offering high selectivity and industrial scalability [14] [12] [15]. The process typically involves the use of noble metal catalysts such as platinum, palladium, or rhodium supported on carbon [14] [12].
For 2-(4-fluorophenyl)aniline synthesis, the solvent-free catalytic hydrogenation of p-fluoronitrobenzene has been developed as an environmentally friendly approach [14]. Using platinum on carbon (Pt/C) as the catalyst, this method achieves yields of 90-95% with purities exceeding 99% [14]. The reaction is conducted at relatively mild conditions (60-150°C, 0.5-2.0 MPa) with reaction times of 1-4 hours [14].
The addition of phosphates as dehydrogenation inhibitors has been shown to improve conversion rates and reduce defluorination [14]. Common phosphates include sodium hypophosphite, sodium hydrogen phosphite, and disodium hydrogen phosphate, used at 1-3% by weight relative to the substrate [14].
Alternative approaches involve the use of nickel catalysts, which are more cost-effective than noble metals [16]. Transition metal nickel, due to its abundance and excellent dehydrogenation properties, has been explored as a replacement for precious metal catalysts [16]. However, nickel-based systems require careful optimization to achieve comparable performance to platinum-based catalysts [16].
Industrial production of 2-(4-fluorophenyl)aniline requires synthetic routes that can be scaled from laboratory to multi-kilogram production while maintaining high yields and product quality [17]. The most common industrial approach involves the catalytic hydrogenation of corresponding nitro precursors using heterogeneous catalysts [17].
The industrial synthesis typically begins with 3,5-dichloro-4-fluoronitrobenzene, which undergoes reductive dechlorination to produce the desired aniline [12]. This process involves hydrogenation at 1.0-4.0 MPa pressure and 60-120°C temperature for 2-5 hours using palladium on carbon (Pd/C) catalysts [12]. The catalyst-to-substrate ratio is typically maintained at 1-40% by weight to ensure efficient conversion [12].
Scale-up considerations include reactor design, heat management, and product recovery systems. Industrial reactors are equipped with efficient mixing systems to ensure uniform catalyst distribution and temperature control [12]. The reaction mixture is typically processed through filtration to recover the catalyst, followed by distillation to obtain the pure product [12].
The industrial process achieves yields of 94-96% with product purities exceeding 99.5% [17]. The method is particularly advantageous because it uses readily available starting materials and produces minimal waste streams [17]. The catalyst can be recovered and reused, further improving the economic viability of the process [12].
Process optimization in industrial production focuses on maximizing yield while minimizing costs and environmental impact [17]. Key optimization parameters include reaction temperature, pressure, catalyst loading, and residence time [17].
Temperature optimization studies have shown that higher temperatures (100-120°C) generally provide better conversion rates but may lead to increased side reactions [17]. The optimal temperature range is typically 80-100°C, balancing conversion efficiency with selectivity [17]. Pressure optimization reveals that higher pressures (2.0-4.0 MPa) can reduce reaction times but require more robust equipment [12].
Catalyst loading represents a critical cost factor in industrial production [17]. Studies have demonstrated that catalyst loadings of 5-10% by weight provide optimal performance, with diminishing returns at higher loadings [17]. The choice of catalyst support also affects both performance and cost, with carbon-supported catalysts generally providing the best balance of activity and cost-effectiveness [12].
Economic analysis of industrial production indicates that raw material costs account for 60-70% of total production costs, with catalyst costs representing 15-20% [18]. Energy costs, primarily for heating and hydrogen compression, contribute approximately 10-15% of total costs [18]. The remaining costs are associated with labor, maintenance, and overhead expenses [18].
Green chemistry principles are increasingly being integrated into industrial production processes for fluorinated anilines [19] [20]. These approaches focus on reducing environmental impact through atom economy, waste minimization, and the use of renewable resources [20].
Continuous flow synthesis represents a significant advancement in green chemistry for fluorinated compound production [21]. This methodology offers several advantages including reduced solvent usage, improved heat and mass transfer, and enhanced safety when handling reactive intermediates [21]. Flow reactors also enable precise control of reaction parameters, leading to improved yields and reduced waste generation [21].
The development of solvent-free reactions has gained considerable attention in green chemistry applications [14]. For 2-(4-fluorophenyl)aniline synthesis, solvent-free hydrogenation eliminates the need for organic solvents, reducing both environmental impact and production costs [14]. This approach also simplifies product isolation and purification procedures [14].
Catalyst recycling and recovery systems are essential components of sustainable production processes [14]. Modern industrial facilities incorporate advanced catalyst recovery systems that can reclaim and regenerate precious metal catalysts with minimal activity loss [14]. This approach not only reduces costs but also minimizes the environmental impact associated with catalyst disposal [14].
Alternative reducing agents and fluorinating sources are being explored to replace traditional reagents that pose environmental or safety concerns [20]. For example, the use of formic acid as a hydrogen source in transfer hydrogenation reactions eliminates the need for high-pressure hydrogen gas [20]. Similarly, the development of safer fluorinating agents reduces the risks associated with handling highly reactive fluorine compounds [20].
Electrochemical synthesis of fluorinated anilines has emerged as an environmentally friendly alternative to traditional chemical methods [22] [23]. The choice of electrode materials is crucial for achieving high yields and selectivity in these reactions [22].
Carbon-based electrodes, particularly graphite felt and carbon cloth, have shown excellent performance in electrochemical fluorination reactions [24]. These materials offer high surface area, good electrical conductivity, and chemical stability under reaction conditions [24]. Graphite felt electrodes are particularly effective for the electroreduction of nitro compounds, achieving yields of 80-90% under optimized conditions [24].
Metal electrodes, including nickel, platinum, and lead, have been utilized for specific electrochemical transformations [22]. Nickel cathodes have been employed in electrochemical reductive fluorination processes, where simultaneous reduction and fluorination of nitrobenzenes occurs [22]. The use of composite reaction media containing both hydrofluoric acid and organic solvents enables selective fluorination at the para position relative to the nitro group [22].
Electrode configuration plays a crucial role in reaction efficiency [23]. Divided cell configurations using ion-exchange membranes can prevent unwanted side reactions and improve product selectivity [22]. The distance between electrodes and the cell geometry affect current distribution and mass transfer, influencing overall reaction performance [23].
Electroreduction of nitro compounds represents a fundamental approach for synthesizing aniline derivatives [24] [25]. This methodology offers several advantages including mild reaction conditions, high selectivity, and environmental compatibility [24].
The electroreduction process typically involves the use of graphite felt electrodes in protic solvents such as methanol or ethanol [24]. Ammonia gas can be used as both a reductant and a supporting electrolyte, providing a green alternative to traditional reducing agents [24]. The reaction can be scaled up to >10 grams with no decrease in yield, demonstrating its practical synthetic utility [24].
Mechanistic studies have revealed that electroreduction proceeds through a stepwise pathway involving the formation of intermediate compounds [24]. Depending on the cell voltage and solvent, the protocol can be used to obtain various nitrogen-containing compounds including azoxy, azo, and hydrazo derivatives, as well as anilines [24].
The addition of nitrite ions has been shown to enhance the electrochemical defluorination of fluoroanilines [23] [26]. This approach utilizes the interaction between pollutants and nitrite to produce diazonium salts, which undergo in situ self-assembly on carbon electrodes [23]. The modified electrode surface exhibits enhanced electrochemical activity, leading to improved defluorination efficiency [23].
Current density optimization is critical for achieving high yields in electrochemical synthesis [23]. Studies have shown that current densities in the range of 10-50 mA/cm² are optimal for graphite electrodes, while carbon electrodes perform best at 5-30 mA/cm² [23].
The relationship between current density and yield is complex, involving factors such as mass transfer limitations, electrode kinetics, and side reaction rates [23]. Low current densities may result in incomplete conversion, while excessively high current densities can lead to side reactions and reduced selectivity [23].
Voltage optimization is equally important for maximizing yield [22]. For electrochemical reductive fluorination, optimal voltages range from 2-5 V for graphite electrodes and 3-8 V for carbon electrodes [22]. The voltage must be sufficient to drive the desired electrochemical reaction while avoiding unwanted side reactions [22].
Temperature control during electrochemical synthesis affects both reaction rate and selectivity [23]. Most electrochemical fluorination reactions are conducted at ambient temperature (20-40°C) to maintain selectivity, though some processes benefit from elevated temperatures (60-120°C) to improve reaction rates [23].
Reaction time optimization typically involves monitoring the conversion through analytical techniques such as gas chromatography or high-performance liquid chromatography [23]. Optimal reaction times range from 1-12 hours depending on the specific reaction conditions and substrate [23].
Recrystallization remains one of the most widely used purification methods for 2-(4-fluorophenyl)aniline, offering an effective means of removing impurities while achieving high product purity [27] [28]. The process relies on the differential solubility of the target compound and impurities at different temperatures [27].
The recrystallization process involves several key steps: dissolution of the impure solid in a minimum amount of hot solvent, hot filtration to remove insoluble impurities, cooling to precipitate pure crystals, and filtration to collect the purified product [27] [29]. The choice of solvent is crucial for successful recrystallization, requiring that the compound be soluble in the hot solvent but relatively insoluble when cooled [27].
For fluorinated anilines, suitable solvents include methanol, ethanol, and mixed solvent systems [28]. The recrystallization process typically achieves purities of 95-99% with recovery yields of 70-85% [30]. Multiple recrystallization cycles can further improve purity, with three cycles often sufficient to achieve purities exceeding 99% [30].
Optimization of recrystallization conditions involves careful control of cooling rate, temperature, and crystallization time [30]. Slow cooling rates (0.2-1.0°C/min) generally produce larger, more pure crystals compared to rapid cooling [30]. The addition of seed crystals can improve crystallization efficiency and reduce induction time [30].
Chromatographic purification techniques offer high resolution separation capabilities for 2-(4-fluorophenyl)aniline purification [31]. These methods are particularly valuable when dealing with structurally similar impurities that cannot be easily removed by recrystallization [31].
High-performance liquid chromatography (HPLC) has been developed for the analysis and purification of fluorinated anilines [32] [33]. The method typically employs reverse-phase C18 columns with gradient elution using water and acetonitrile mobile phases [32]. Detection is achieved using UV absorbance or mass spectrometry, with the latter providing enhanced sensitivity and specificity [32].
Fluorinated eluents have been shown to provide unique selectivity for fluorinated compounds [31]. The use of trifluoroethanol as a mobile phase component can improve separation of fluorinated analytes based on their fluorine content percentage [31]. This approach is particularly useful for separating compounds with similar structures but different fluorination patterns [31].
Column chromatography using silica gel remains a standard purification method for laboratory-scale synthesis [29]. The method typically employs gradient elution with increasingly polar solvents to achieve separation [29]. Purification efficiency can be enhanced through the use of specialized fluorinated stationary phases that exhibit enhanced affinity for fluorinated compounds [31].
Quality control and purity assessment of 2-(4-fluorophenyl)aniline require sophisticated analytical techniques to ensure product quality meets specifications [32] [33]. Multiple analytical methods are typically employed to provide comprehensive characterization [34].
Nuclear magnetic resonance (NMR) spectroscopy serves as the primary method for structural confirmation and purity assessment [35]. Both proton (1H) and fluorine (19F) NMR are essential for complete characterization of fluorinated anilines [35]. The integration of NMR signals provides quantitative information about impurity levels, with typical accuracies of ±2% [35].
High-performance liquid chromatography coupled with mass spectrometry (LC-MS) offers high sensitivity and specificity for impurity detection [32] [33]. The method can detect impurities at the ng/mL level, with limits of quantification typically ranging from 0.19-0.94 ng/mL [32]. The method shows excellent linearity over wide concentration ranges and demonstrates good precision with relative standard deviations less than 8.7% [32].
Gas chromatography (GC) provides an alternative analytical approach, particularly useful for volatile impurities [36]. The method typically achieves purities of ≥98.0% by GC analysis, with titration methods providing complementary quantitative information [36]. The combination of GC and titration analysis ensures comprehensive quality assessment [36].
Melting point determination remains a simple but effective method for purity assessment [28]. Pure 2-(4-fluorophenyl)aniline exhibits a sharp melting point, with broadening or depression indicating the presence of impurities [28]. This method provides rapid feedback during purification processes and is particularly useful for monitoring recrystallization efficiency [28].
Elemental analysis provides quantitative information about the elemental composition of the compound [35]. This method is particularly important for detecting inorganic impurities that may not be readily detected by other analytical techniques [35]. The method typically achieves accuracies of ±0.3% for major elements [35].
Mass spectrometry provides molecular weight confirmation and structural information [35]. High-resolution mass spectrometry can distinguish between compounds with similar molecular weights, providing enhanced specificity for impurity detection [35]. The method is particularly valuable for identifying degradation products and synthetic by-products [35].
The implementation of comprehensive quality control programs requires the establishment of analytical method validation protocols [32]. These protocols must demonstrate method specificity, linearity, precision, accuracy, and robustness [32]. Regular method validation ensures continued reliability of analytical results and supports regulatory compliance [32].
Stability testing is an essential component of quality control programs [32]. Studies have shown that 4-fluoroaniline solutions remain stable for at least 24 hours at 25°C [32]. Long-term stability studies are necessary to establish appropriate storage conditions and shelf-life specifications [32].
The integration of multiple analytical techniques provides comprehensive quality assurance for 2-(4-fluorophenyl)aniline production [34]. This approach ensures that products meet stringent quality requirements for pharmaceutical and fine chemical applications [34]. The development of rapid, automated analytical methods continues to improve the efficiency and reliability of quality control processes [32].
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